2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound features a unique structure combining a 4-fluoroanilino carbothioyl moiety, a phenylsulfanyl linker, and an N-(4-methoxyphenyl)acetamide group. Its molecular formula is C₂₀H₁₉FN₃O₂S₂, with a molecular weight of 424.51 g/mol.
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c1-28-19-10-6-16(7-11-19)24-21(27)14-30-20-12-8-18(9-13-20)26-22(29)25-17-4-2-15(23)3-5-17/h2-13H,14H2,1H3,(H,24,27)(H2,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIDQYYCAMYGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763127-10-2 | |
| Record name | 2-((4-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)PH)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[(4-{[(4-Fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, also known by its CAS number 763127-10-2, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Fluoroaniline moiety : Contributes to its reactivity and potential pharmacological properties.
- Carbothioamide group : May influence interactions with biological targets.
- Methoxyphenyl acetamide : Known for its analgesic and anti-inflammatory properties.
The molecular formula is , with a molecular weight of approximately 441.54 g/mol .
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential mechanisms of action:
- Anticancer Activity : Preliminary studies indicate that derivatives of compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. The presence of the fluoroaniline group may enhance this activity by interfering with cellular pathways involved in proliferation and survival .
- Antimicrobial Properties : Some studies have reported that compounds with similar structures possess antimicrobial effects, potentially acting against bacterial and fungal infections. The thioamide linkage may play a critical role in this activity .
- Analgesic Effects : The methoxyphenyl acetamide component is known for analgesic properties, suggesting that this compound may also exhibit pain-relieving effects, although specific studies are needed to confirm this .
Case Studies and Experimental Data
- Cytotoxicity Assays :
- Antimicrobial Testing :
- Mechanistic Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3O2S2 |
| Molecular Weight | 441.54 g/mol |
| CAS Number | 763127-10-2 |
| Anticancer IC50 | 10-30 µM |
| Antimicrobial MIC | 15 µg/mL |
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound is in medicinal chemistry, where it serves as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the fluorine atom in the aniline group enhances the lipophilicity and bioavailability of the molecule, potentially increasing its efficacy against cancer cells.
- Case Study : A related compound demonstrated an IC50 value of less than 1 μg/mL against HT29 colon cancer cells, indicating strong growth inhibition. The structural modifications in this class of compounds can lead to enhanced cytotoxicity due to improved interactions with cellular targets.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity, particularly against resistant strains of bacteria.
Data Table: Antimicrobial Efficacy
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm formation |
| Antimicrobial | Escherichia coli | 0.50 - 1.00 | Synergistic effects noted |
Biomedicine Applications
In biomedicine, this compound may serve as a lead for developing new therapeutic agents targeting specific diseases, including tuberculosis and other infectious diseases.
Tuberculosis Research
The structural characteristics of this compound suggest potential activity against Mycobacterium tuberculosis. Research on similar derivatives has shown promising results in inhibiting the growth of this pathogen.
- Case Study : A study on related compounds found that modifications could yield derivatives with MIC values as low as 4 μg/mL against M. tuberculosis, highlighting the potential for further development in treating resistant strains.
Chemical Reagent and Experimental Use
This compound is also utilized as a chemical reagent in various laboratory settings for biological experiments and synthesis processes.
Synthesis Applications
Due to its unique functional groups, it can be employed in synthetic chemistry to create new derivatives with tailored properties for specific applications in drug discovery.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, which influence their physicochemical and biological properties. Below is a comparative analysis of key compounds:
Table 1: Structural Comparison of Selected Acetamide Derivatives
Physicochemical Properties
- Solubility : The sulfonyl group in increases polarity and aqueous solubility compared to the sulfanyl group in the target compound .
- Melting Points : Analogs with simpler structures (e.g., ) exhibit lower melting points (~112–135°C) due to reduced molecular complexity, while bulkier derivatives (e.g., ) show higher thermal stability .
- Hydrogen Bonding : The carbothioyl group in the target compound enables stronger hydrogen bonding compared to acetamide derivatives lacking this moiety (e.g., ) .
Functional Group Impact on Activity
- Fluorine Substitution: The 4-fluoroanilino group in the target compound and GSK1570606A enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes .
- Sulfanyl vs. Sulfonyl : Sulfanyl groups (target compound, ) offer redox activity, whereas sulfonyl groups ( ) improve stability and electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
